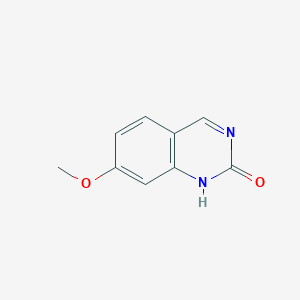

7-Methoxyquinazolin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

91099-24-0 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

7-methoxy-1H-quinazolin-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-3-2-6-5-10-9(12)11-8(6)4-7/h2-5H,1H3,(H,10,11,12) |

InChI Key |

LYZUHKSZLAMHPX-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=NC(=O)N2 |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NC(=O)N2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 7 Methoxyquinazolin 2 1h One Derivatives

Impact of Substituents on the Quinazolinone Core Structure

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. nih.gov

The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are key sites for chemical modification that can significantly alter biological activity. Electron-donating groups at the 6 and 7-positions of the quinazoline (B50416) core have been shown to enhance the binding activity of the N1 and N3 atoms within the target's binding pocket. mdpi.comekb.eg

In the context of analgesic and anti-inflammatory agents, substitutions at the N3 position are particularly influential. A strong analgesic effect is observed when N3 bears an aliphatic substituent, and this activity is often enhanced when the aliphatic group is replaced by an aryl group. mdpi.com Conversely, introducing electron-withdrawing groups at the N3 position generally leads to a decrease in analgesic activity. mdpi.com For anti-inflammatory effects, substitution at the N1 position with a phenyl ring has been found to decrease activity. mdpi.com In some cases, cyclization involving the N3 position and the C2 substituent has resulted in reduced analgesic potency compared to the open-chain precursors. mdpi.com

Substituents on the fused benzene ring of the quinazolinone core play a crucial role in modulating potency and selectivity. Structure-activity relationship studies have identified positions 6 and 8 as significant for various pharmacological activities. nih.govmdpi.com The expected order of reactivity for electrophilic substitution on the quinazoline ring is generally at positions 8 > 6 > 5 > 7. nih.gov

For antimicrobial applications, the presence of a halogen atom, such as iodine, at the 6 and 8 positions can significantly improve antibacterial activity. semanticscholar.orgnih.gov In the development of kinase inhibitors, bulky substituents at the 6 or 7 positions have been shown to increase potency. mdpi.com Specifically for Epidermal Growth Factor Receptor (EGFR) inhibitors, dioxygenated groups at positions 6 and 7 can improve cytotoxic activity. mdpi.comekb.eg However, removing methoxy (B1213986) groups from both the 6- and 7-positions can lead to a significant decrease in inhibitory activity against kinases like FLT3 and AURKA. nih.gov

The quinazolinone scaffold can exist in different isomeric forms, with the carbonyl group at either the C2 or C4 position. The 7-Methoxyquinazolin-2(1H)-one features a carbonyl at the C2 position. Modifications at these positions are critical to the molecule's biological profile.

For 4(3H)-quinazolinones, which have a carbonyl at C4, the nature of the substituent at the C2 position is vital. The presence of methyl, amine, or thiol groups at position 2 is often considered essential for antimicrobial activities. nih.gov Increasing the lipophilicity at C2, for instance by replacing a methyl with a butyl group, has been shown to yield more active analgesic compounds. mdpi.com

In the context of kinase inhibitors, the C4 position is a key point of interaction. The presence of a 4-anilino group is a general pharmacophoric requirement for EGFR inhibitory activity, as it allows the molecule to extend into a hydrophobic pocket of the ATP-binding site. mdpi.comnih.gov Altering this aniline (B41778) moiety often leads to decreased activity. mdpi.comekb.eg

Role of the 7-Methoxy Group in Biological Activity and Molecular Recognition

The methoxy group at the 7-position is a common and often crucial feature in many biologically active quinazoline derivatives. Its presence can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Electron-donating groups, such as methoxy groups, at the 6 and/or 7-positions are known to improve the binding of the quinazoline's N1 and N3 atoms within the receptor binding pocket. mdpi.comekb.eg In the development of kinase inhibitors, substitutions at the 6- and 7-positions are considered essential. nih.gov For instance, the 6,7-dimethoxy substitution pattern is favorable for EGFR inhibition. nih.gov This is attributed to the ability of these groups to cause a slight deviation of the quinazoline core in the active site, facilitating shorter, stronger hydrogen bonds with key residues like Met769. nih.gov

While the 7-methoxy group is often beneficial, its replacement with other groups can sometimes lead to improved or different activity profiles. For example, a propoxy linker at the C-7 position has been shown to result in stronger activity than a methoxy group in certain EGFR inhibitors. mdpi.comekb.eg In a series of adenosine (B11128) receptor antagonists, a 7-methoxy group was part of a potent and selective A2B receptor antagonist, but a similar compound with a 7-methyl group also showed selectivity. nih.gov This highlights that while the 7-methoxy group is a key modulator, its specific contribution can be target-dependent.

SAR in Specific Biological Target Classes

The 7-methoxy quinazolinone scaffold is a cornerstone in the design of kinase inhibitors, particularly those targeting EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com The SAR for this class of inhibitors is well-defined.

A 4-anilinoquinazoline (B1210976) structure with substitutions at the C-6 and/or C-7 positions is a general requirement for EGFR inhibitory activity. mdpi.com The 7-methoxy group, often paired with another substituent at C-6 (e.g., another methoxy or a more complex alkoxy group), is a recurring motif in potent kinase inhibitors like gefitinib (B1684475) and erlotinib. mdpi.comnih.gov These electron-donating groups at positions 6 and 7 enhance the binding of the quinazoline N1 and N3 nitrogens in the kinase's ATP pocket. mdpi.comekb.eg

While 6,7-dimethoxy substitution is favorable, replacing these with bulkier groups like 2-methoxy-ethyl-oxy can also be beneficial. nih.gov Furthermore, some studies have shown that a propoxy linker at C-6 and/or C-7 can confer stronger activity than the methoxy group. mdpi.com The removal of methoxy groups from both positions, however, typically results in a significant drop in inhibitory potency. nih.gov For instance, in one study, the removal of methoxy groups from positions 6 and 7 in a dual FLT3/AURKA inhibitor led to a more than 10-fold decrease in FLT3 inhibition and a 3-fold decrease in AURKA inhibition. nih.gov

The table below summarizes the SAR findings for a series of dual FLT3/AURKA inhibitors based on the quinazoline scaffold, highlighting the importance of substitutions at the 6- and 7-positions.

| Compound/Modification | Target Kinase | Key SAR Finding | Reference |

| Compound 4 (6,7-dimethoxyquinazoline) | FLT3 / AURKA | Potent dual inhibitor (AURKA IC50 = 4.9 nM, FLT3 IC50 = 127 nM). | nih.gov |

| Compound 5 (Unsubstituted at 6,7-positions) | FLT3 / AURKA | Removal of both methoxy groups decreased FLT3 inhibition over 10-fold and AURKA inhibition 3-fold compared to compound 4. | nih.gov |

| Compound 6 (Alkoxy side chains at 6,7-positions) | FLT3 / AURKA | Displayed similar levels of inhibitory activity to the 6,7-dimethoxy compound 4. | nih.gov |

| BPR1K871 (10) (Amino solubilizing group at 7-position) | FLT3 / AURKA | Promising dual inhibitor with excellent IC50 values. | nih.gov |

| Compound 13 | FLT3 | Most selective FLT3 inhibitor in the series (~30-fold selectivity over AURKA). | nih.gov |

Antimicrobial Agents

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including significant antimicrobial and antifungal properties. nih.govmdpi.com The core structure of quinazolinone has been a focal point for the development of new antimicrobial agents, with numerous studies exploring how different substituents on the quinazoline ring influence its biological efficacy. nih.govijpcbs.comresearchgate.net These derivatives are thought to exert their antimicrobial effects through various mechanisms, including the disruption of cell wall synthesis and interference with DNA structures. nih.gov

Research into the structure-activity relationships (SAR) of quinazolinone derivatives has revealed that the nature and position of substituents on the quinazoline ring are critical in determining their antimicrobial spectrum and potency. researchgate.net Among the various modifications, the introduction of a methoxy group has been noted for its potential to confer significant antimicrobial activity. nih.gov

One area of investigation has been the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. For instance, a series of these compounds was synthesized and evaluated for their in vitro antimicrobial activity. The findings indicated that the presence of a methoxy group on the phenyl ring attached at the 3-position can positively influence the antibacterial profile of the molecule. nih.gov

Further illustrating the role of the methoxy substituent, a study on 6-Bromo-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(substituted-benzylideneamino)-quinazolin-4(3H)-ones demonstrated that derivatives containing a methoxy group exhibited good antimicrobial activity against a range of microorganisms. nih.gov In this series, the 2-azetidinone derivatives were generally found to be more potent than the corresponding Schiff bases, although both classes showed only moderate to poor antifungal activity. nih.gov

Another complex derivative, 3-(4-methoxyquinazolin-2-yl)-quinazolin-2,4-(1H,3H)-dione, was synthesized and tested against eight different microorganisms. The results showed that all the tested organisms were susceptible to this compound at the concentrations used, with Gram-positive bacteria showing greater susceptibility than Gram-negative bacteria. grafiati.com

The following table summarizes the antimicrobial activity of various methoxy-substituted quinazolinone derivatives as reported in the literature.

| Compound Class/Derivative | Substitution Pattern | Key Findings | Reference(s) |

| 2,3-disubstituted-quinazolin-4(3H)-ones | Methoxy group on the phenyl ring at position 3 | Methoxy-substituted derivatives were among the more active molecules. | nih.gov |

| 6-Bromo-3-(methoxybenzylideneamino)-quinazolin-4(3H)-ones | Methoxy group on the benzylidene ring at position 3 | Showed good antimicrobial activity. | nih.gov |

| 7-Methoxy-5,8-quinazolinedione | Methoxy group at position 7 | Exhibited weak antifungal activity on its own. | koreascience.kr |

| 7-Arylthio-5,8-quinazolinediones | Derived from 7-methoxy-5,8-quinazolinedione | Showed potent antifungal activity. | koreascience.kr |

| 3-(4-Methoxyquinazolin-2-yl)-quinazolin-2,4-(1H,3H)-dione | Methoxy group on the quinazoline ring | Active against all eight microorganisms tested; more potent against Gram-positive bacteria. | grafiati.com |

These findings collectively underscore the importance of the this compound scaffold as a promising starting point for the development of novel antimicrobial agents. The methoxy group, in particular, appears to play a significant role in modulating the biological activity of the quinazolinone core, often enhancing its potency in conjunction with other substituents. Further research focusing on the systematic modification of the this compound structure could lead to the discovery of new and more effective antimicrobial drugs.

Biological Activities and Mechanistic Insights of 7 Methoxyquinazolin 2 1h One Derivatives in Vitro and Preclinical Focus

Enzyme Inhibition Studies

The 7-methoxyquinazolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of various enzyme inhibitors. Derivatives of this core have demonstrated significant potential in preclinical studies, particularly in the context of cancer and inflammatory diseases. This section will delve into the in vitro enzyme inhibition activities of these compounds, focusing on their interactions with key biological targets.

Quinazoline-based compounds have been extensively investigated as tyrosine kinase inhibitors (TKIs). waocp.org The 4-anilinoquinazoline (B1210976) scaffold, in particular, has given rise to several successful anti-tumor drugs. nih.gov Derivatives of this compound have shown promise as inhibitors of several important receptor tyrosine kinases implicated in cancer progression, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), mesenchymal-epithelial transition factor (c-Met), and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.govmdpi.com The simultaneous targeting of these kinases is a promising strategy to overcome resistance mechanisms observed with single-target therapies. nih.govresearchgate.net

Recent research has focused on developing multi-targeted kinase inhibitors based on the quinazolin-4(3H)-one core. mdpi.com For instance, a series of 2-sulfanylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory potential against a panel of kinases. mdpi.com One of the lead compounds from this series demonstrated potent, nanomolar-range inhibitory activity against EGFR, HER2, and VEGFR2. mdpi.com Another study focused on 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual inhibitors of EGFR and c-Met, with one compound, TS-41, showing IC50 values of 68.1 nM and 0.26 nM against EGFR L858R and c-Met, respectively. nih.gov

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| TS-41 | EGFR L858R | 68.1 | nih.gov |

| TS-41 | c-Met | 0.26 | nih.gov |

| Compound 5d (2-sulfanylquinazolin-4(3H)-one derivative) | EGFR | Comparable to positive controls in nanomolar ranges | mdpi.com |

| Compound 5d (2-sulfanylquinazolin-4(3H)-one derivative) | HER2 | Comparable to positive controls in nanomolar ranges | mdpi.com |

| Compound 5d (2-sulfanylquinazolin-4(3H)-one derivative) | VEGFR2 | Comparable to positive controls in nanomolar ranges | mdpi.com |

| Compound 6d (iodoquinazoline derivative) | EGFR T790M | 350 | researchgate.net |

| Compound 8d (iodoquinazoline derivative) | EGFR T790M | 420 | researchgate.net |

| Compound 8d (iodoquinazoline derivative) | VEGFR-2 | 920 | researchgate.net |

Molecular docking studies have provided significant insights into the binding modes of this compound derivatives within the ATP-binding pockets of various kinases. For dual EGFR/c-Met inhibitors, such as the 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative TS-41, docking results indicate that the compound can be effectively embedded into the cavities of both EGFR (PDB: 5GMP) and c-Met (PDB: 3LQ8) proteins. nih.gov Generally, the quinazoline (B50416) scaffold mimics the adenine (B156593) ring of ATP and forms crucial hydrogen bonds with the hinge region of the kinase domain. waocp.org

Some quinazolin-4(3H)-one derivatives have been shown to act as ATP non-competitive, type-II inhibitors. nih.gov These inhibitors bind to an inactive conformation of the kinase, often extending into an allosteric pocket adjacent to the ATP-binding site. This can lead to higher selectivity and a different resistance profile compared to ATP-competitive, type-I inhibitors. For example, molecular docking analyses of certain quinazolin-4(3H)-one derivatives revealed that they act as type-II inhibitors against CDK2 and HER2, while acting as type-I inhibitors against EGFR. nih.gov Allosteric inhibitors, which bind outside the highly conserved ATP pocket, can be highly selective and may delay the onset of resistance. nih.gov

A major challenge in cancer therapy is the emergence of drug resistance due to mutations in the target kinase. nih.gov The T790M "gatekeeper" mutation in EGFR is a common mechanism of resistance to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.govnih.gov Consequently, there is a significant effort to develop inhibitors that are effective against these mutant forms of EGFR. Several studies have reported the successful design of quinazoline-based compounds targeting the double mutant EGFR L858R/T790M. nih.govrsc.org

Novel non-covalent binding quinazoline glycoside derivatives have been synthesized and shown to be as efficient as irreversible inhibitors in targeting the EGFR L858R/T790M mutant. rsc.org Molecular dynamics simulations suggest that the saccharide group in these derivatives plays a key role in stabilizing the compound in the ATP-binding cleft through hydrogen bonding. rsc.org Furthermore, iodoquinazoline derivatives have demonstrated remarkable inhibition of EGFR T790M, with IC50 values in the sub-micromolar range. researchgate.net The development of allosteric inhibitors is another promising strategy to target mutant EGFR, as these compounds bind to a site distinct from the ATP-binding pocket where resistance mutations often occur. nih.gov

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.com PDE inhibitors have therapeutic potential in a range of conditions, including inflammatory and neurological disorders. researchgate.net Quinazoline derivatives have been identified as a novel class of PDE7 inhibitors. nih.gov PDE7 is a high-affinity, cAMP-specific PDE expressed in immune and pro-inflammatory cells, making it an attractive target for alleviating inflammation. researchgate.netnih.gov

Studies on thioxoquinazoline derivatives have led to the identification of compounds with sub-micromolar inhibitory potencies against the catalytic domain of PDE7A1. nih.gov Some of these compounds also exhibit activity against PDE4, another key enzyme in the inflammatory cascade, suggesting their potential as dual PDE7/PDE4 inhibitors. researchgate.net Molecular docking studies of these inhibitors in the PDE7A1 binding site have helped to elucidate the molecular determinants of their selectivity. researchgate.net

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and amino acids, making it a well-established target for antimicrobial and anticancer therapies. nih.govpatsnap.com DHFR inhibitors, also known as antifolates, disrupt the folate metabolism pathway, leading to impaired DNA synthesis and cell proliferation. patsnap.com Methotrexate is a classic example of a DHFR inhibitor used in cancer chemotherapy. wikipedia.org

A series of novel quinazolinone analogs have been designed to mimic the structural features of methotrexate. nih.gov Molecular modeling studies were used to assess the fit of these compounds within the active site of human DHFR. nih.gov Several of these compounds were found to be potent DHFR inhibitors, with IC50 values in the sub-micromolar range. For instance, compounds 28, 30, and 31 in one study exhibited IC50 values of 0.5, 0.4, and 0.4 µM, respectively. nih.gov This demonstrates the potential of the quinazolinone scaffold in the development of novel DHFR inhibitors for cancer therapy.

| Compound | DHFR IC50 (µM) | Reference |

|---|---|---|

| Compound 28 | 0.5 | nih.gov |

| Compound 30 | 0.4 | nih.gov |

| Compound 31 | 0.4 | nih.gov |

Currently, there is a lack of specific research findings in the provided search results detailing the activity of this compound derivatives as direct inhibitors of histone deacetylases (HDACs). While the quinazoline scaffold is versatile and has been explored for various enzymatic targets, the available literature within the search scope does not focus on its application in HDAC inhibition. Further research would be necessary to establish any potential role of this specific chemical class in the modulation of HDAC activity.

Bacterial Gyrase and Viral Polymerase Inhibition

Derivatives of the quinazoline scaffold have demonstrated notable inhibitory activity against essential bacterial and viral enzymes, specifically bacterial DNA gyrase and viral polymerases. These enzymes are critical for pathogen replication, making them attractive targets for antimicrobial and antiviral drug development.

Bacterial Gyrase Inhibition:

Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. nih.gov Its absence in higher eukaryotes makes it a prime target for developing antibacterial agents with selective toxicity. nih.gov Certain quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of DNA gyrase. For instance, a series of quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds were synthesized and evaluated for their antimicrobial properties. Several of these compounds exhibited potent inhibitory activity against E. coli DNA gyrase, with some showing greater potency than the reference inhibitor Novobiocin. mdpi.com Specifically, derivatives featuring a 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde moiety and a 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde moiety demonstrated IC50 values of 3.19 µM and 3.51 µM, respectively, surpassing Novobiocin's IC50 of 4.12 µM. mdpi.com Another study identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as novel inhibitors of S. aureus GyrB, a subunit of DNA gyrase. nih.gov The discovery of a compound with a 4-oxoquinazolin moiety (IC50: 1.21 µM) highlights the potential of this scaffold in developing new bacterial DNA gyrase B inhibitors. nih.gov

| Compound Derivative | Target Enzyme | Organism | IC50 (µM) |

|---|---|---|---|

| 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde quinazolin-4(3H)-one | DNA Gyrase | E. coli | 3.19 |

| 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde quinazolin-4(3H)-one | DNA Gyrase | E. coli | 3.51 |

| 3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde quinazolin-4(3H)-one | DNA Gyrase | E. coli | 4.09 |

| 2-(1-(furan-2-yl)ethylidene) quinazolin-4(3H)-one | DNA Gyrase | E. coli | 4.17 |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | DNA Gyrase B | S. aureus | 1.21 |

| Novobiocin (Reference) | DNA Gyrase | E. coli | 4.12 |

Viral Polymerase Inhibition:

Viral polymerases are essential for the replication of viral genomes. The influenza virus RNA polymerase, a heterotrimeric complex of PB1, PB2, and PA proteins, is a key target for antiviral drug development due to its high conservation among different viral strains. nih.gov Small molecules have been identified that inhibit influenza A and B viruses by disrupting the subunit interactions of the viral polymerase. nih.gov Furthermore, a patent has been filed for a series of quinazolinone derivatives that exhibit inhibitory activity against the hepatitis C virus (HCV) polymerase, specifically the RNA-dependent RNA polymerase NS5B. google.com In the context of the recent global health crisis, 2-aminoquinazolin-4-(3H)-one derivatives have been optimized as potent inhibitors of SARS-CoV-2, with some compounds showing inhibitory activity in the sub-micromolar range. mdpi.com These derivatives were found to act as entry inhibitors of the SARS-CoV-2 spike pseudo-typed virus. mdpi.com Additionally, 2-Methylquinazolin-4(3H)-one, a compound isolated from the ethyl acetate (B1210297) extract of Indigofera tinctoria and Lasiosphaera calvatia, has demonstrated antiviral activity against the H1N1 influenza A virus in vitro, with an IC50 of 23.8 μg/mL. nih.gov

Other Enzyme Target Modulations

Beyond their effects on microbial enzymes, quinazoline derivatives have been investigated for their modulatory effects on a variety of other enzyme targets, particularly those implicated in cancer and inflammation.

One of the most well-studied targets for quinazoline-based compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell growth, viability, and differentiation. waocp.org Abnormal EGFR expression is linked to various human tumors, making it a key target for anticancer therapies. waocp.org The 4-anilinoquinazoline scaffold has been particularly successful in the development of EGFR inhibitors, leading to marketed anti-tumor medicines. waocp.org

Poly(ADP-ribose) polymerase (PARP) is another enzyme target for which quinazoline derivatives have shown inhibitory activity. PARP is a key enzyme in DNA repair and cell apoptosis. mdpi.com Novel 4-hydroxyquinazoline (B93491) derivatives have been designed to enhance sensitivity in PARP inhibitor-resistant cells, demonstrating the potential of this scaffold to overcome drug resistance. mdpi.com

Furthermore, quinazoline derivatives have been explored as inhibitors of carbonic anhydrases (CAs), metalloenzymes involved in various physiological and pathological processes. nih.gov By replacing the furanone heterocycle in a known dual CA/COX-2 inhibitor with a pyridazinone ring while retaining a benzenesulfonamide (B165840) motif, researchers have developed new multi-target anti-inflammatory agents. nih.gov

Receptor Modulation and Pathway Interference

Quinazoline-based compounds are well-established as antagonists of alpha-1 adrenoceptors, which are Gq-coupled G protein-coupled receptors (GPCRs) expressed in various tissues, including blood vessels and the prostate. nih.govnih.gov These receptors are important clinical targets for conditions like hypertension and benign prostatic hyperplasia. nih.gov Notably, quinazoline-derived alpha-1 adrenoceptor antagonists such as doxazosin (B1670899) and terazosin (B121538) have been shown to induce apoptosis in prostate cancer cells. nih.gov Interestingly, this apoptotic effect appears to be independent of their ability to antagonize the alpha-1 adrenoceptor. nih.gov Studies have shown that overexpression of the alpha-1 adrenoceptor in prostate cancer cells that lack it did not alter their apoptotic response to these quinazoline-based drugs. nih.gov This suggests an alternative, off-target mechanism of action for the observed anti-cancer effects of these compounds.

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Several studies have highlighted the ability of quinazoline and related heterocyclic derivatives to interfere with this pathway. For instance, a novel benzimidazole (B57391) derivative, DHW-221, was identified as a dual inhibitor of PI3K and mTOR (mammalian target of rapamycin), a key downstream effector of the PI3K/Akt pathway. nih.gov This dual inhibition effectively blocks the PI3K/Akt/mTOR signaling cascade, leading to antitumor activity in non-small cell lung cancer models. nih.gov Molecular docking studies have indicated that such compounds can fit into the ATP-binding pocket of PI3K. nih.gov The inhibition of the PI3K/Akt pathway by these derivatives leads to the downregulation of phosphorylated Akt (p-Akt), which in turn affects downstream processes like cell cycle progression and apoptosis. nih.gov

Cellular Effects in Preclinical Models

A significant body of preclinical research has established that various derivatives of the quinazoline scaffold are potent inducers of apoptosis in a range of cancer cell lines. mdpi.comnih.govnih.govresearchgate.netresearchgate.net This pro-apoptotic activity is a key mechanism underlying their potential as anticancer agents.

Studies have demonstrated the efficacy of symmetrical quinazoline derivatives in selectively inducing apoptosis in human breast, colon, and bladder cancer cell lines. nih.govresearchgate.net These compounds were shown to activate caspase-3, a key executioner caspase in the apoptotic cascade, and promote nuclear chromatin degradation. nih.govresearchgate.net One particular derivative, 2,4-dibenzylaminoquinazoline, was identified as a promising candidate that induces cytostatic and apoptotic effects. nih.govresearchgate.net

The apoptotic effects of quinazolinedione derivatives have been evaluated in MCF-7 breast cancer cells. nih.gov These compounds were found to induce apoptosis primarily through the activation of caspase-9, suggesting the involvement of the intrinsic mitochondrial pathway. nih.gov This is further supported by the observed downregulation of phosphorylated Akt (Ser473), a key survival signal. nih.gov

Novel 4-hydroxyquinazoline derivatives have also been shown to induce apoptosis in primary PARP inhibitor-resistant cell lines, such as HCT-15 and HCC1937. mdpi.com Mechanistic studies revealed that these compounds increase the expression of the pro-apoptotic protein Bax, decrease the expression of the anti-apoptotic protein Bcl-2, and activate caspase-3. mdpi.com Furthermore, they were found to stimulate the formation of intracellular reactive oxygen species (ROS) and induce the depolarization of the mitochondrial membrane, both of which are key events in the intrinsic apoptotic pathway. mdpi.com

| Cell Line | Cancer Type | Compound Class | Observed Apoptotic Mechanisms |

|---|---|---|---|

| T24 | Bladder Cancer | Symmetrical quinazolines | Caspase-3 activation, nuclear chromatin degradation |

| HT29 | Colon Cancer | Symmetrical quinazolines | Caspase-3 activation, nuclear chromatin degradation |

| MDA-MB-231 | Breast Cancer | Symmetrical quinazolines | Caspase-3 activation, nuclear chromatin degradation |

| MCF-7 | Breast Cancer | Quinazolinediones | Caspase-9 activation, downregulation of p-Akt (Ser473) |

| HCT-15 | Colon Cancer (PARPi-resistant) | 4-Hydroxyquinazolines | Increased Bax/Bcl-2 ratio, Caspase-3 activation, ROS formation, mitochondrial membrane depolarization |

| HCC1937 | Breast Cancer (PARPi-resistant) | 4-Hydroxyquinazolines | Increased Bax/Bcl-2 ratio, Caspase-3 activation, ROS formation, mitochondrial membrane depolarization |

Cell Cycle Arrest Mechanisms

Derivatives of the quinazolinone scaffold have been identified as potent modulators of the cell cycle, a fundamental process often dysregulated in cancer. These compounds exert their anti-proliferative effects by inducing arrest at critical checkpoints, primarily the G2/M and G1 phases, through various mechanisms of action. mdpi.comrsc.org

One of the primary mechanisms involves the inhibition of key regulatory proteins. Certain quinazolin-4(3H)-one derivatives function as inhibitors of Aurora Kinase A, a crucial regulator of mitosis. nih.govescholarship.org Inhibition of this kinase disrupts the cell division process, leading to a significant accumulation of cells in the G2/M phase. nih.govescholarship.org For example, the derivative BIQO-19 was shown to induce G2/M phase arrest in non-small cell lung cancer (NSCLC) cells; this was followed by the onset of apoptosis after long-term treatment. nih.gov

Another significant mechanism is the interference with microtubule dynamics. Several quinazolinone derivatives act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on tubulin. mdpi.comnih.gov This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation, thereby arresting the cell cycle in the G2/M phase. mdpi.combenthamdirect.com

Furthermore, other derivatives have been shown to induce cell cycle arrest at the G1 phase. rsc.orgnih.gov Studies on morpholine-substituted quinazolines, specifically compounds AK-3 and AK-10, revealed that they inhibit cell proliferation by halting the cell cycle in the G1 phase, which subsequently leads to apoptosis. rsc.org A different quinazoline derivative, compound 6e, was also found to arrest the cell cycle in the G1 phase in MCF-7 breast cancer cells through the inhibition of Aurora A kinase. nih.gov This indicates that different substitutions on the quinazoline core can lead to varied mechanistic actions at different stages of the cell cycle.

Anti-proliferative Effects in Various Cancer Cell Lines (e.g., NSCLC, Breast, Liver, Pancreatic)

Derivatives based on the quinazolinone structure have demonstrated significant anti-proliferative activity across a broad spectrum of human cancer cell lines, including those from non-small cell lung, breast, liver, and pancreatic cancers. nih.govmdpi.com

In the context of Non-Small Cell Lung Cancer (NSCLC) , several derivatives have shown potent activity. The compound B10, a 4-anilinoquinazoline derivative, exhibited an IC50 of 1.28 μM in A549 cells, proving to be nearly six times more effective than the established drug Gefitinib in the same cell line. nih.gov Another derivative, BIQO-19, showed effective growth inhibition in various NSCLC cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). nih.govescholarship.org Morpholine substituted quinazolines also displayed efficacy, with compound AK-10 recording an IC50 value of 8.55 μM against A549 cells. rsc.org

For Breast Cancer , the MCF-7 cell line has been a common model for testing these compounds. The aforementioned morpholine-substituted derivative AK-10 was particularly potent against MCF-7 cells, with an IC50 value of 3.15 μM. rsc.org Its counterpart, AK-3, also showed significant activity with an IC50 of 6.44 μM. rsc.org Furthermore, benzotriazole-substituted 2-phenyl quinazolines have been developed as tubulin polymerization inhibitors, with derivative ARV-2 showing a potent IC50 of 3.16 μM against MCF-7 cells. benthamdirect.com

Regarding Liver Cancer , studies have evaluated quinazolinone derivatives against the HepG2 hepatocellular carcinoma cell line. One study detailed a series of 2-sulfanylquinazolin-4(3H)-one derivatives, from which compound 5d emerged as the most potent, exhibiting broad-spectrum cytotoxicity that included activity against HepG2 cells. mdpi.com

The anti-proliferative effects also extend to Pancreatic Cancer . Research has shown that certain quinazolinone derivatives exhibit promising activity against pancreatic cancer cell lines, highlighting the broad applicability of this chemical scaffold in oncology research. nih.gov

| Compound/Derivative Class | Cancer Type | Cell Line | Activity (IC50/GI50) |

| B10 | NSCLC | A549 | 1.28 μM |

| AK-10 | NSCLC | A549 | 8.55 μM |

| AK-3 | NSCLC | A549 | 10.38 μM |

| AK-10 | Breast | MCF-7 | 3.15 μM |

| AK-3 | Breast | MCF-7 | 6.44 μM |

| ARV-2 | Breast | MCF-7 | 3.16 μM |

| Compound 5d | Liver | HepG2 | 1.94–7.1 µM (range) |

Antimicrobial Efficacy Against Pathogenic Strains

The quinazolinone scaffold is not only prominent in anticancer research but also serves as a foundation for developing new antimicrobial agents. biomedpharmajournal.orgmdpi.com Derivatives of quinazolin-4(3H)-one have shown a wide spectrum of activity against various pathogenic bacterial and fungal strains. biomedpharmajournal.orgnih.gov

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. A series of 2,3,6-trisubstituted quinazolin-4-one derivatives were evaluated for their antimicrobial properties. biomedpharmajournal.org Compound A-2 showed excellent activity against Escherichia coli (Gram-negative), while compound A-1 possessed very good activity against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive). biomedpharmajournal.org Additionally, compound A-4 was noted for its excellent activity against Pseudomonas aeruginosa (Gram-negative). biomedpharmajournal.org

The antifungal potential of quinazolinone derivatives is also significant. In the same study, compound A-3 exhibited excellent potency against the fungus Aspergillus niger, and compound A-6 was excellent against Candida albicans. biomedpharmajournal.org Another synthesized compound, THTQ (5,6,7,8-tetrahydro- nih.govescholarship.orgnih.govtriazolo[5,1-b]quinazolin-9(4H)-one), was found to be a good inhibitor against Aspergillus niger and showed moderate activity against Candida albicans and Aspergillus flavus. nih.gov This highlights the broad-spectrum antifungal capabilities of this class of compounds.

| Compound | Pathogenic Strain | Type | Observed Activity |

| A-1 | Staphylococcus aureus | Gram-positive Bacteria | Very Good |

| A-1 | Streptococcus pyogenes | Gram-positive Bacteria | Very Good |

| A-2 | Escherichia coli | Gram-negative Bacteria | Excellent |

| A-4 | Pseudomonas aeruginosa | Gram-negative Bacteria | Excellent |

| A-3 | Aspergillus niger | Fungus | Excellent |

| A-6 | Candida albicans | Fungus | Excellent |

| THTQ | Aspergillus niger | Fungus | Good |

| THTQ | Candida albicans | Fungus | Moderate |

Computational and Theoretical Studies of 7 Methoxyquinazolin 2 1h One and Its Analogs

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This analysis is crucial for understanding the binding mode and affinity of potential drug candidates.

Binding Mode Predictions for Target Enzymes and Receptors

Molecular docking studies on analogs of 7-Methoxyquinazolin-2(1H)-one have revealed key interactions with various biological targets, particularly protein kinases, which are often implicated in cancer.

For instance, docking studies of a series of novel amide-enriched 2-(1H)-quinazolinone derivatives were performed against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. One of the most potent compounds, 6-bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)picolinamide, demonstrated a strong binding affinity. nih.gov Its docking pose within the EGFR active site highlighted significant hydrophobic interactions with key amino acid residues such as Phe699, Leu820, and Thr830, as well as hydrogen bonding with Cys773 and Arg817. nih.gov

Similarly, molecular docking of 4-arylaminoquinazoline derivatives, which share the core quinazoline (B50416) scaffold, has been conducted against both wild-type (WT) and mutant forms of EGFR. ajol.info In one such study, a derivative showed that the nitrogen atom at position 3 of the quinazoline ring formed a hydrogen bond with the ALA-896 residue in the EGFR-WT binding model. ajol.info Furthermore, the oxygen atom of the 7-methoxy group was predicted to form a hydrogen bond with GLY-893, underscoring the importance of this substituent in ligand binding. ajol.info

In another study focusing on cholinesterase inhibition, docking simulations of 2,3-dihydroquinazolin-4(1H)-one derivatives were performed. ijcce.ac.ir These studies provided insights into the binding modes of these compounds within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), helping to explain their inhibitory activity. ijcce.ac.ir

The following table summarizes the predicted binding interactions for some analogs of this compound with their respective protein targets.

| Compound/Analog | Target Enzyme | Key Interacting Residues | Type of Interaction |

| 6-bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)picolinamide | EGFR Tyrosine Kinase | Phe699, Leu820, Thr830 | Hydrophobic |

| 6-bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)picolinamide | EGFR Tyrosine Kinase | Cys773, Arg817 | Hydrogen Bond |

| 4-Arylamino-7-methoxyquinazoline derivative | EGFR-WT | ALA-896 | Hydrogen Bond |

| 4-Arylamino-7-methoxyquinazoline derivative | EGFR-WT | GLY-893 | Hydrogen Bond |

| 2,3-Dihydroquinazolin-4(1H)-one derivatives | AChE and BChE | Active site residues | Not specified |

Energetic Analysis of Ligand-Target Complexes

The energetic analysis of ligand-target complexes provides a quantitative measure of the binding affinity, often expressed as a docking score or binding energy. A more negative value typically indicates a more stable and favorable interaction.

For the amide-enriched 2-(1H)-quinazolinone derivatives, the docking scores against the EGFR tyrosine kinase domain ranged from -9.00 to -9.67 kcal/mol. nih.gov The most potent compound, 7i, which features a 7-methyl substituent, exhibited the best docking score of -9.67 kcal/mol. nih.gov Another analog, 7j, also showed a strong docking score of -9.65 kcal/mol. nih.gov These theoretical binding energies correlate well with their observed in-vitro cytotoxic activities. nih.gov

In a separate study, the binding energies for novel sulphonamide-bearing methoxyquinazolinone derivatives with the anti-apoptotic protein Bcl-2 were calculated. The binding energies for compounds 6 and 10 were -7.6 kcal/mol and -7.9 kcal/mol, respectively, with corresponding binding affinities of 3.75 × 10⁵ M⁻¹ and 6.23 × 10⁵ M⁻¹.

The table below presents the calculated binding energies and inhibitory constants for selected analogs.

| Compound/Analog | Target | Docking Score / Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki) |

| 7i (amide-enriched 2-(1H)-quinazolinone) | EGFR Tyrosine Kinase | -9.67 | Not Reported |

| 7j (amide-enriched 2-(1H)-quinazolinone) | EGFR Tyrosine Kinase | -9.65 | Not Reported |

| 7h (amide-enriched 2-(1H)-quinazolinone) | EGFR Tyrosine Kinase | -9.31 | Not Reported |

| Compound 6 (sulphonamide-bearing methoxyquinazolinone) | Bcl-2 | -7.6 | 3.75 × 10⁵ M⁻¹ (Binding Affinity) |

| Compound 10 (sulphonamide-bearing methoxyquinazolinone) | Bcl-2 | -7.9 | 6.23 × 10⁵ M⁻¹ (Binding Affinity) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive SAR Models

QSAR models have been successfully developed for various series of quinazolinone analogs to predict their biological activities. These models are typically established using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms.

For a series of imidazoquinazoline derivatives, which include a dimethoxy substitution pattern, a 2D-QSAR study was conducted to correlate their structural features with antitumor activity against a human mammary carcinoma cell line. nih.gov The resulting QSAR model was found to be statistically significant and predictive, aiding in the exploration of potentially more potent compounds. nih.gov

In another study on quinolinone-based thiosemicarbazones, a QSAR model was developed to predict their anti-tuberculosis activity. nih.gov The best model achieved strong statistical parameters (R² = 0.83), indicating a good correlation between the selected descriptors and the biological activity. nih.gov Such models are invaluable for designing new derivatives with enhanced potency. The general approach involves dividing a dataset of compounds into a training set to build the model and a test set to validate its predictive power. nih.govnih.gov

Identification of Key Physicochemical Descriptors

A critical aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

In the QSAR study of quinolinone-based thiosemicarbazones, the van der Waals volume, electron density, and electronegativity were identified as pivotal descriptors for anti-tuberculosis activity. nih.gov For a series of imidazoquinazoline derivatives, physicochemical parameters such as the number of rotatable bonds, logP (a measure of lipophilicity), and polar surface area were calculated. nih.gov It was found that most of these compounds adhered to Lipinski's "rule of five," which suggests good oral bioavailability. nih.gov The percentage of absorption was also calculated and ranged from 61.41% to 84.91% for the synthesized derivatives. nih.gov

The following table lists some of the key physicochemical descriptors that have been identified as important for the activity of quinazolinone analogs in various QSAR studies.

| QSAR Study Subject | Key Physicochemical Descriptors |

| Quinolinone-based thiosemicarbazones | van der Waals volume, electron density, electronegativity |

| Imidazoquinazoline derivatives | Number of rotatable bonds, logP, polar surface area, percentage of absorption |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. This technique provides a more realistic view of the ligand-protein interactions compared to the static picture offered by molecular docking.

MD simulations have been employed to investigate the stability of docked complexes of quinazoline derivatives with their target proteins. For instance, a 200 ns MD simulation was performed on the docked complexes of several anti-Zika quinazoline compounds, including a 7-methoxyquinazoline (B158907) derivative, with the methyltransferase enzyme of the Zika virus. researchgate.neteurjchem.com These simulations help to understand the structural and conformational changes of the protein-ligand complex over time and to assess the stability of the predicted binding mode. researchgate.neteurjchem.com

In a study of novel lapatinib (B449) derivatives, which included 7-methoxyquinazoline structures, MD simulations were also utilized to evaluate the stability of the ligand-protein interactions. mdpi.com Similarly, MD simulations were conducted on quinolinone-based thiosemicarbazones docked against tuberculosis protein targets to confirm the stability of the binding poses. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation trajectory is a common way to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site.

Conformational Analysis and Dynamic Behavior

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and flexibility of molecules, which are critical for their biological activity.

Studies on various quinazolinone analogs have utilized MD simulations to investigate their dynamic behavior and conformational stability. For instance, MD simulations have been employed to explore the conformational dynamics of quinazoline derivatives as potential inhibitors of targets like the epidermal growth factor receptor (EGFR). acs.org These simulations, often run for nanoseconds, reveal how the molecule's shape and orientation fluctuate over time in a simulated physiological environment. acs.orgfrontiersin.org The stability of the quinazolinone core in these analogs is often a key finding, with significant conformational variations observed primarily in the side chains and functional groups. researchgate.neteurjchem.comresearchgate.net

The flexibility and structural dynamics of these compounds are crucial for their interaction with biological targets. MD simulations can predict the stability of a ligand-protein complex, providing insights into how a compound like this compound might bind to a receptor. nih.govresearchgate.netrsc.org For example, a 100 ns molecular dynamics study suggested the stability of a quinazolinone hybrid-pancreatic lipase (B570770) complex under dynamic conditions. nih.gov Another study on anti-Zika quinazoline compounds used MD simulations of 200 ns to understand their interaction with viral enzymes. researchgate.neteurjchem.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used in these studies to quantify the stability of the complex and the flexibility of individual residues, respectively. waocp.org

Ligand-Target Complex Stability and Water Interactions

The stability of the complex formed between a ligand and its biological target is a critical determinant of the ligand's potency. Computational methods are frequently used to predict and analyze this stability. Molecular docking studies, for example, can predict the binding mode and affinity of quinazolinone derivatives to their target proteins. nih.govresearchgate.netnih.gov The binding affinity is often expressed as a negative binding free energy (ΔG), where a more negative value indicates a more stable complex. nih.gov

Water molecules play a crucial and multifaceted role in ligand-protein interactions. nih.govacs.orgresearchgate.net They can mediate interactions by forming hydrogen bond bridges between the ligand and the protein, or their displacement from the binding site can contribute favorably to the binding affinity due to an increase in entropy. nih.govacs.orgresearchgate.netcambridgemedchemconsulting.com

Computational studies on quinazoline-based inhibitors have highlighted the importance of water molecules in their binding mechanism. nih.govcambridgemedchemconsulting.com For instance, in studies of EGFR kinase inhibitors, a water molecule was predicted to form a bridge between a quinazoline nitrogen atom and a threonine residue in the protein's binding site. nih.gov The displacement of such well-stabilized water molecules by a modification on the ligand, such as the addition of a cyano group, can significantly impact binding affinity. nih.govcambridgemedchemconsulting.com The analysis of water networks at the protein-ligand interface is therefore essential for understanding the complete picture of binding and for rational drug design. acs.org Techniques like Grand Canonical Monte Carlo (GCMC) are gaining popularity for simulating buried water sites to aid in these analyses. acs.org

Table 1: Key Computational Metrics in Ligand-Target Interaction Studies

| Metric | Description | Significance in Drug Design |

|---|---|---|

| Binding Affinity (ΔG) | The measure of the strength of the interaction between a ligand and its target. Lower (more negative) values indicate stronger binding. nih.govdiva-portal.org | Predicts the potency of a potential drug. A primary parameter for optimization. nih.gov |

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of a biological target by 50%. diva-portal.org | A common experimental measure of a drug's effectiveness. Computational models often aim to predict this value. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand complexes over time during an MD simulation. researchgate.net | Indicates the stability of the ligand within the binding pocket. Lower, stable RMSD values suggest a stable binding mode. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of individual amino acid residues from their average position during an MD simulation. waocp.org | Highlights flexible regions of the protein upon ligand binding, which can be important for function and allosteric regulation. |

ADMET Prediction (Preclinical Pharmacokinetics and Metabolism Focused)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug development. It allows for the computational screening of compounds to identify those with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. scirp.orgmdpi.commdpi.com

In Silico Assessment of Absorption and Distribution Characteristics

Computational tools are widely used to predict the absorption and distribution properties of drug candidates. nih.govactascientific.com Parameters like intestinal absorption, blood-brain barrier (BBB) permeability, and the volume of distribution (VDss) are commonly evaluated. nih.govresearchgate.net

For quinazolinone derivatives, various in silico studies have been conducted to assess their drug-likeness and pharmacokinetic properties. mdpi.comactascientific.com Online platforms and software like SwissADME and pkCSM are frequently used for these predictions. mdpi.comijpsonline.comscielo.brnih.gov These tools calculate physicochemical properties such as lipophilicity (LogP), molecular weight, and topological polar surface area (TPSA), which are key determinants of a compound's absorption and distribution. scirp.orgijpsonline.com

Studies on quinazolinone analogs have shown that many of these compounds are predicted to have high gastrointestinal absorption. actascientific.com For example, one study reported that a series of 2,3-disubstituted quinazolin-4-one analogs showed high predicted gastrointestinal absorption and good skin permeation. actascientific.com Another study on quinazoline derivatives as potential anticancer agents found that the synthesized compounds were predicted to be well-absorbed by the human intestines and able to cross the blood-brain barrier. nih.gov These predictions are vital for selecting compounds with a higher probability of reaching their intended target in the body.

Table 2: Predicted ADME Properties for Representative Quinazolinone Analogs

| Property | Predicted Value/Range | Implication for Pharmacokinetics | Reference |

|---|---|---|---|

| Human Intestinal Absorption (%) | 56.1 - 59.5 | High likelihood of good oral absorption. | researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be permeable | Potential for activity in the central nervous system. | nih.gov |

| Volume of Distribution (VDss) (Log L/kg) | -0.6 to -0.2 | Indicates the extent of drug distribution in body tissues. | researchgate.net |

| Lipophilicity (LogP) | 3.11 - 4.88 | Influences absorption, distribution, and metabolism. Optimal range is crucial. | ijpsonline.com |

| Topological Polar Surface Area (TPSA) | 0 - 140 Ų | Predicts intestinal permeability; lower values often correlate with better absorption. | ijpsonline.com |

Predictive Models for Metabolic Stability and Metabolite Generation

The metabolism of a drug significantly influences its efficacy and duration of action. In silico models can predict a compound's metabolic stability and identify potential sites of metabolism. This is often done by predicting interactions with cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. actascientific.com

For quinazolinone derivatives, computational studies have predicted their interaction with various CYP isoforms. For instance, some 2,3-disubstituted quinazolin-4-one analogs were predicted to inhibit CYP1A and CYP2D6. actascientific.com Predicting which CYP enzymes a compound might inhibit or be a substrate for is critical to avoid potential drug-drug interactions.

Toxicity prediction is another key aspect of in silico ADMET analysis. globalresearchonline.netresearchgate.net Computational tools can screen for potential liabilities such as mutagenicity and hepatotoxicity. actascientific.comglobalresearchonline.net Studies on quinazolinone analogs have used these tools to flag potential issues early on. For example, some 2,3-di-substituted quinazolin-4-one analogues were flagged for potential hepatotoxicity and mutagenicity. actascientific.com Conversely, other studies on different quinazolinone derivatives found them to be devoid of predicted toxicities like mutagenicity and carcinogenicity. globalresearchonline.net These predictive models, while not definitive, are invaluable for prioritizing which compounds should be advanced to more rigorous experimental testing.

Preclinical Metabolic Studies and Bioreactivity

In Vitro Metabolic Profiling (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic studies are fundamental in early drug discovery to predict how a compound might be processed in the body. These experiments typically use subcellular fractions like liver microsomes, which are rich in drug-metabolizing enzymes, or intact liver cells (hepatocytes), which provide a more complete picture of metabolic processes including both Phase I and Phase II reactions.

Identification of Metabolites and Metabolic Pathways

This subsection would typically detail the structural identification of metabolites formed after incubating 7-Methoxyquinazolin-2(1H)-one with liver microsomes or hepatocytes. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers would identify structural changes to the parent molecule. Based on the structure of this compound, plausible metabolic reactions would include O-demethylation of the methoxy (B1213986) group, hydroxylation on the quinazoline (B50416) ring system, and subsequent conjugation (e.g., glucuronidation or sulfation) of the newly formed hydroxyl groups. Without experimental data, a table of potential metabolites cannot be constructed.

Role of Cytochrome P450 Enzymes in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism for a vast number of compounds. To determine which specific CYP enzymes are responsible for metabolizing this compound, researchers would perform reaction phenotyping studies. This involves incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2) and measuring the formation of metabolites. Chemical inhibitors specific to certain CYP enzymes would also be used in incubations with human liver microsomes to see which inhibitor blocks the metabolism, thereby implicating a specific enzyme. No such studies have been published for this specific compound.

O-Demethylation Pathways

The presence of a methoxy group on the molecule makes O-demethylation a highly probable metabolic pathway, typically catalyzed by CYP enzymes. This reaction would convert the 7-methoxy group into a 7-hydroxy group, forming the metabolite 7-hydroxyquinazolin-2(1H)-one. This metabolite would likely be a major candidate for further Phase II conjugation. Studies on other methoxylated heterocyclic compounds have shown that enzymes like CYP1A2, CYP2D6, and CYP3A4 are often involved in O-demethylation. However, the specific enzymes responsible for the potential O-demethylation of this compound have not been identified.

In Vivo Preclinical Metabolism (Animal Models)

Following in vitro studies, the metabolism of a compound is investigated in living organisms, typically rodent (e.g., rats, mice) and non-rodent species, to understand its absorption, distribution, metabolism, and excretion (ADME) profile in a whole biological system.

Comparative Metabolism Across Species

Metabolic pathways can differ significantly between species. Therefore, researchers would compare the metabolic profiles of this compound in plasma, urine, and feces from different animal models (e.g., rat, dog, monkey) and compare them to the profile generated from in vitro human systems. This helps in selecting the most appropriate animal model for predicting human metabolism and for conducting toxicology studies. There is no published data on the comparative metabolism of this compound.

Analysis of Metabolite Formation and Disposition in Animal Tissues/Fluids

In these studies, after administering this compound to animal models, biological samples such as blood, plasma, urine, feces, and various tissues would be collected over time. These samples would be analyzed to quantify the levels of the parent compound and its metabolites. This information helps to understand the rate of metabolite formation, how and where they are distributed in the body, and the routes and rates of their elimination. Currently, no such disposition data is available for this compound in the public domain.

Prodrug Strategies for this compound Derivatives

Prodrug design is a sophisticated strategy in medicinal chemistry aimed at overcoming undesirable drug properties. This approach involves the chemical modification of a biologically active compound to form a new entity, the prodrug, which is inactive or significantly less active than the parent drug. Following administration, the prodrug undergoes an enzymatic or chemical transformation in the body to release the active parent drug. This strategy is particularly valuable for improving the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME) properties.

For derivatives of this compound, prodrug strategies can be employed to address challenges such as poor solubility, which can limit bioavailability and therapeutic efficacy. One innovative approach involves the design of enzyme-mediated cancer imaging and therapy (EMCIT) prodrugs. This strategy utilizes enzymes that are overexpressed in the tumor microenvironment to selectively convert a soluble prodrug into an insoluble active drug, thereby concentrating the therapeutic agent at the site of action nih.gov.

Enhancement of Pharmacokinetic Properties

A key objective of prodrug design for this compound derivatives is the enhancement of their pharmacokinetic properties, particularly to improve their delivery to target tissues like tumors. A significant challenge with many quinazolinone derivatives is their low water solubility, which can lead to poor absorption and distribution.

To overcome this, a prodrug strategy can be implemented where hydrophilic moieties are attached to the parent this compound structure. For instance, the introduction of phosphate groups can dramatically increase the water solubility of the compound. An example of such a strategy is the synthesis of a diphosphoryloxyphenyl-substituted quinazolinone prodrug. This modification transforms the poorly soluble parent drug into a highly water-soluble prodrug, facilitating its systemic administration and distribution to target tissues nih.gov.

The following table illustrates the conceptual enhancement of physicochemical properties through a prodrug approach for a hypothetical this compound derivative.

| Compound | Structure | Key Feature | Consequence on Pharmacokinetic Property |

| This compound Derivative (Parent Drug) | Quinazolinone core with a 7-methoxy group and a dihydroxyphenyl substitution at the 2-position. | Poorly water-soluble. | Limited oral bioavailability and systemic distribution. |

| Prodrug of this compound Derivative | The dihydroxyphenyl group of the parent drug is converted to a diphosphoryloxyphenyl group. | Highly water-soluble due to the ionized phosphate groups. | Improved systemic administration and potential for passive accumulation in tumor tissues. |

Bioactivation Mechanisms

The efficacy of a prodrug strategy hinges on the specific and efficient conversion of the prodrug into its active form at the desired site of action. For quinazolinone-based prodrugs designed for cancer therapy, this bioactivation is often achieved by leveraging the unique enzymatic landscape of the tumor microenvironment.

One such bioactivation mechanism involves the use of enzymes like human placental alkaline phosphatase (PLAP), which is overexpressed on the surface of various cancer cells. A water-soluble quinazolinone prodrug, for example, a diphosphoryloxyphenyl derivative, can be designed to be a specific substrate for PLAP.

Upon reaching the tumor site, the PLAP enzyme catalyzes the hydrolysis of the phosphate groups from the prodrug molecule. This enzymatic cleavage results in the formation of the parent drug, a dihydroxyphenyl-substituted quinazolinone, which is significantly less water-soluble. The consequence of this conversion is the precipitation of the active drug directly on the exterior surface of the cancer cells that are expressing the activating enzyme. This localized precipitation leads to a high concentration of the cytotoxic agent at the tumor site, enhancing its therapeutic effect while minimizing systemic toxicity nih.govresearchgate.net.

The bioactivation process can be summarized in the following table:

| Step | Process | Location | Key Molecules Involved | Outcome |

| 1. Administration & Distribution | The water-soluble prodrug is administered systemically. | Bloodstream and extracellular fluid. | Water-soluble this compound prodrug derivative. | Prodrug reaches tumor tissue. |

| 2. Enzymatic Conversion | The prodrug is hydrolyzed by an enzyme overexpressed by cancer cells. | Tumor microenvironment (cell surface). | Prodrug, Human Placental Alkaline Phosphatase (PLAP). | Cleavage of phosphate groups from the prodrug. |

| 3. Precipitation of Active Drug | The resulting parent drug is water-insoluble and precipitates. | On the exterior surface of cancer cells. | Water-insoluble this compound active drug derivative. | High local concentration of the active drug at the tumor site. |

This targeted bioactivation mechanism represents a powerful strategy to improve the therapeutic index of this compound derivatives in oncology.

Future Research Directions and Translational Perspectives Academic Focus

Rational Design of Novel 7-Methoxyquinazolin-2(1H)-one Analogs

The rational design of new analogs based on the this compound scaffold is a key area for future investigation. This approach relies on understanding the structure-activity relationships (SAR) that govern how chemical modifications to the core molecule influence its interaction with biological targets. The quinazoline (B50416) core has proven to be a favorable scaffold for developing inhibitors of the epidermal growth factor receptor (EGFR) kinase, a critical target in cancer therapy. nih.gov

Future design strategies for this compound analogs will likely draw from successes in the broader quinazoline field. For example, the development of 4-anilinoquinazoline (B1210976) derivatives as EGFR inhibitors has provided significant insights. nih.govnih.gov Research has shown that specific substitutions on the quinazoline ring and the aniline (B41778) moiety are crucial for potency and selectivity. nih.gov One study on 4-arylamino-quinazoline derivatives found that a meta-chlorine substitution on the aniline ring was beneficial for activity due to hydrophobic interactions. nih.gov Another study revealed that urea (B33335) linkers were more favorable for inhibitory activity against mutant EGFR compared to thiourea-containing derivatives. nih.gov

Applying these principles, novel analogs of this compound could be designed by introducing various substituted aryl or heteroaryl groups at different positions. The methoxy (B1213986) group at the 7-position is a key feature that can be retained or modified to optimize binding affinity and pharmacokinetic properties. For instance, a series of novel 4-arylaminoquinazoline derivatives were synthesized from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (B1210297), demonstrating the feasibility of using related starting materials for derivatization. ajol.info By systematically modifying the structure of this compound, it is possible to generate new chemical entities with enhanced potency, improved selectivity, and novel mechanisms of action.

Table 1: Structure-Activity Relationship (SAR) Insights from Related Quinazoline Derivatives This table summarizes findings from various studies on quinazoline analogs, which could inform the rational design of new derivatives based on the this compound scaffold.

| Scaffold/Series | Target | Key Structural Modification | Impact on Activity | Reference |

| 4-Anilino-quinazoline Derivatives | EGFR | (E)-propen-1-yl moiety at position 6/7 | Showed significantly higher antiproliferative activity than gefitinib (B1684475). | nih.gov |

| 4-Arylamino-quinazoline Derivatives | EGFRT790M/L858R | Urea linkers vs. thiourea (B124793) linkers | Urea linkers were more favorable for inhibitory activity. | nih.gov |

| 4-Arylamino-quinazoline Derivatives | EGFR | Meta-chlorine substitution on aniline moiety | Beneficial for activity due to hydrophobic interactions. | nih.gov |

| 4-Pyrrylamino quinazoline Derivatives | EGFR, Cancer Cell Lines | Replacement of benzene (B151609) ring with pyrrole (B145914) ring | All new compounds possessed improved in vitro antitumor activity compared to Gefitinib. | nih.gov |

| Quinazoline Derivatives | EGFR/CAIX | Sulfamoylphenyl fragments | A derivative showed potent dual inhibition of EGFR and CAIX. | arabjchem.org |

Exploration of New Biological Targets and Polypharmacology

While much of the focus for quinazoline derivatives has been on kinase inhibition, particularly EGFR, future research should aim to explore new biological targets for this compound and its analogs. The inherent versatility of the quinazoline scaffold allows it to interact with a diverse range of proteins, making it an ideal candidate for developing multi-target agents or for drug repositioning. mdpi.comarabjchem.org

Polypharmacology, the concept of a single drug acting on multiple targets, is an increasingly important strategy in treating complex diseases like cancer. A multi-targeted approach can offer greater therapeutic benefits by interfering with multiple disease-related pathways and potentially overcoming drug resistance. acs.org A prime example is the development of CUDC-101 (7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide), a multi-acting inhibitor of Histone Deacetylase (HDAC), EGFR, and HER2. acs.org This compound, which features a 7-methoxyquinazoline (B158907) core, demonstrates that a single molecule can be engineered to potently inhibit distinct enzyme classes. acs.org

Future research on this compound should include broad biological screening to identify novel activities. For example, various quinazoline derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA), antimalarial agents, and anti-inflammatory compounds. arabjchem.org By screening libraries of new this compound analogs against a wide panel of biological targets, researchers may uncover unexpected activities and open new avenues for therapeutic development. This exploration could lead to first-in-class medicines for diseases with unmet needs.

Table 2: Examples of Polypharmacology in Quinazoline-Based Compounds This table highlights quinazoline derivatives that have been shown to act on multiple biological targets, illustrating the potential for developing polypharmacological agents from the this compound scaffold.

| Compound/Derivative Series | Biological Targets | Therapeutic Area | Reference |

| CUDC-101 | HDAC, EGFR, HER2 | Cancer | acs.org |

| 5-((7-methoxy-4-((3-(trifluoromethyl)phenyl)amino)quinazolin-6-yl)oxy)-N-(4-sulfamoylphenyl)pentanamide | EGFR, Carbonic Anhydrase IX (CAIX) | Cancer | arabjchem.org |

| 2-Aryl-quinazolin-4(3H)-ones | Leishmania Folate Pathway | Antileishmanial | arabjchem.org |

| Iodoquinazolinones with benzenesulfonamide (B165840) moiety | Human Carbonic Anhydrase (hCA) IX & XII, Cancer Cells | Cancer | arabjchem.org |

| 4-Anilino-quinazoline derivatives | NF-κB, EGFR | Cancer | nih.gov |

Application of Advanced Synthetic Technologies

To accelerate the synthesis and evaluation of novel this compound analogs, the adoption of advanced synthetic technologies is crucial. Traditional methods of chemical synthesis can be time-consuming, whereas modern approaches like microwave-assisted synthesis and continuous-flow chemistry offer significant improvements in efficiency, speed, and sustainability. anton-paar.comresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and efficient heating that can dramatically reduce reaction times from hours to minutes. anton-paar.comfrontiersin.org This technique has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives, often resulting in higher yields and cleaner reaction profiles compared to conventional heating methods. frontiersin.orgnih.gov For example, a series of 4-phenylquinazolin-2(1H)-one derivatives were synthesized in about one hour with good yields using microwave irradiation. nih.gov

Continuous-flow chemistry, which involves performing reactions in a continuously flowing stream through a microreactor, offers another significant advantage. nih.govrsc.org This technology allows for precise control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and the ability to rapidly synthesize a library of compounds for screening. nih.gov An integrated microfluidic synthesis of biologically active thioquinazolinone libraries demonstrated that complex molecules could be built efficiently in a short time, with some derivatives synthesized in high yields within seconds. nih.gov Recently, a visible light-induced method in a continuous-flow microchannel reactor was developed for the synthesis of polycyclic quinazolinones, achieving a 91% yield and demonstrating amenability to gram-scale production. rsc.orgrsc.org Applying these advanced synthetic technologies to the this compound core would enable the rapid generation and optimization of new drug candidates.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to analyze complex data, generate novel molecular ideas, and predict compound properties. acs.orgnih.gov These computational approaches can significantly de-risk and accelerate the development of new drugs based on the this compound scaffold.

AI and ML algorithms can be employed for the de novo design of molecules. acs.org Starting with a core structure like quinazolinone, generative models can propose novel derivatives that are predicted to have high affinity for a specific biological target. For example, the AIDDISON web-based platform used a known tankyrase inhibitor to generate novel scaffolds, including a quinazoline-4(3H)-one, around which a structure-activity relationship could be built. acs.org This approach can uncover non-obvious structural modifications that might be missed by human intuition alone.

Q & A

Basic: What synthetic strategies are effective for preparing 7-Methoxyquinazolin-2(1H)-one derivatives?

Answer:

Common synthetic routes involve cyclocondensation of anthranilic acid derivatives with urea or thiourea, followed by functionalization via nucleophilic substitution or electrophilic aromatic substitution. For example, chloro-substituted analogs (e.g., 2-chloro-7-methoxy derivatives) are synthesized using POCl₃ as a chlorinating agent, enabling subsequent displacement with amines or thiols . Heterogeneous solid acid catalysts (e.g., zeolites or sulfonic acid resins) improve yields in cyclization steps by reducing side reactions . Methoxy groups are typically introduced via alkylation of hydroxyl precursors or demethylation of protected intermediates under acidic/basic conditions .

Basic: How do substituents (e.g., chloro, methoxy) influence the reactivity of quinazolinone cores?

Answer:

- Chloro groups at position 2 facilitate nucleophilic substitution (e.g., with amines or alkoxides), enabling diversification of the scaffold .

- Methoxy groups at position 7 enhance electron density in the aromatic ring, promoting electrophilic substitutions (e.g., nitration or halogenation) at adjacent positions . Computational studies suggest methoxy groups also improve solubility by increasing polarity, though they may reduce membrane permeability in certain biological assays .

Advanced: Which computational methods validate the anti-parasitic activity of this compound analogs?

Answer:

- Molecular docking against Leishmanial targets (e.g., Trypanothione Reductase, Gp63) identifies binding modes and hydrogen-bond interactions with catalytic residues (e.g., Tyr194, Asp181) .

- MD simulations (100–200 ns) assess ligand-protein complex stability, with MM/PBSA calculations quantifying binding free energies (e.g., −105.7 kJ/mol for grifolin analogs) .

- QSAR models using MLR or ANNs correlate descriptors (e.g., logP, polar surface area) with anti-leishmanial IC₅₀ values, guiding structural optimizations .

Advanced: How do MD simulations refine understanding of quinazolinone-protein interactions?

Answer:

MD simulations reveal dynamic binding behaviors, such as ligand-induced conformational changes in Trypanothione Reductase. For example, 7-methoxy derivatives maintain stable hydrogen bonds with Ser111 and Arg17 over 200 ns simulations, while bulkier substituents cause steric clashes, reducing affinity . Free energy landscapes derived from simulations identify critical binding hotspots for rational drug design .

Basic: What spectroscopic techniques characterize quinazolinone derivatives?

Answer:

- ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to anisotropic effects).

- LC-MS/EI-MS verifies molecular ions (e.g., [M+H]⁺ for C₁₃H₁₃ClN₂O₂ at m/z 265.1) and fragmentation pathways .

- FT-IR identifies carbonyl stretches (1650–1700 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .

Advanced: Which structural features enhance selectivity of quinazolinones toward Gp63 over Trypanothione Reductase?

Answer:

Hydroxyl or primary amine groups at position 4 improve Gp63 selectivity by forming hydrogen bonds with Glu268 and Zn²⁺ in the active site. Bulky substituents (e.g., cyclobutyl) at position 5 reduce TR affinity due to steric hindrance with Phe113 . Comparative docking scores (ΔG = −9.8 kcal/mol for Gp63 vs. −6.2 kcal/mol for TR) guide prioritization of analogs .

Basic: What challenges arise in optimizing synthetic yields of methoxy-substituted quinazolinones?

Answer:

- Demethylation side reactions under strong acids/bases require controlled conditions (e.g., BBr₃ in CH₂Cl₂ at −78°C) .

- Low solubility of intermediates in polar solvents (e.g., DMF) can be mitigated by microwave-assisted synthesis, reducing reaction times from hours to minutes .

Advanced: How do QSAR models inform the design of novel quinazolinone derivatives?

Answer: